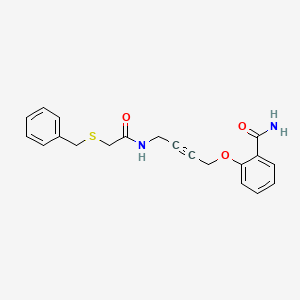

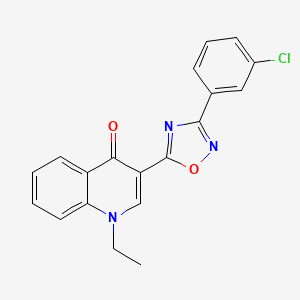

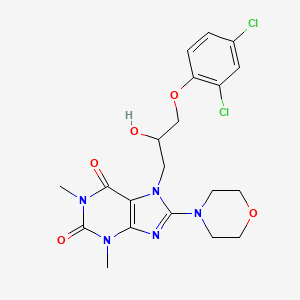

![molecular formula C10H11ClN4O2S2 B2939499 4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide CAS No. 338409-61-3](/img/structure/B2939499.png)

4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide”, has been reported in various studies . These compounds are usually synthesized from 1,2,4-triazole-3-carboxylates under mild conditions . The reactions are often monitored by thin layer chromatography .Molecular Structure Analysis

The molecular structure of “4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide” is characterized by the presence of a 1,2,4-triazole ring . This ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been extensively studied . These compounds are known to undergo various types of reactions, including electrophilic substitution and nucleophilic substitution .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The triazole moiety, particularly the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol, is known for its antimicrobial properties . This compound, with its sulfonamide group, could potentially be used to develop new antimicrobial agents that are effective against resistant strains of bacteria. Research could explore its efficacy across different bacterial species and the mechanism by which it inhibits microbial growth.

Anti-inflammatory Applications

Compounds with a triazole ring have been associated with anti-inflammatory activities . The specific compound could be investigated for its potential to reduce inflammation in various medical conditions, such as arthritis or inflammatory bowel disease. Studies could focus on its interaction with inflammatory pathways and cytokines.

Antifungal Uses

The presence of the triazole and sulfanyl groups suggests that this compound may have antifungal applications . It could be studied as a treatment for fungal infections, including those affecting the skin or internal organs. Its effectiveness against common and opportunistic fungi could be a significant area of research.

Anticancer Potential

Triazoles are also recognized for their anticancer properties . This compound could be examined for its ability to inhibit the growth of cancer cells. Research could include screening against various cancer cell lines, understanding its mode of action, and determining its potential as a chemotherapeutic agent.

Antioxidant Properties

Antioxidants play a crucial role in protecting cells from oxidative damage. The compound’s structural similarity to known antioxidants suggests it could be a candidate for reducing oxidative stress . Studies could assess its capacity to scavenge free radicals and protect DNA from oxidative damage.

Chemical Synthesis and Drug Design

The compound’s unique structure makes it a valuable intermediate in chemical synthesis . It could be used to create a variety of derivatives with potential pharmacological activities. Its role in drug design could be explored, particularly in the development of new drugs with improved efficacy and safety profiles.

Wirkmechanismus

Target of Action

The compound contains a 1,2,4-triazole moiety, which is known to have diverse biological activities. Compounds containing this moiety have been found to exhibit antimicrobial, antiviral, and anti-inflammatory activities .

Biochemical Pathways

Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Many drugs with a 1,2,4-triazole moiety affect pathways related to inflammation and immune response .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given its structural components, it might have potential antimicrobial, antiviral, or anti-inflammatory effects .

Zukünftige Richtungen

The future directions for the research on 1,2,4-triazole derivatives, including “4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide”, involve the design and development of new biologically active compounds . This includes the discovery and development of more effective and potent antimicrobial agents .

Eigenschaften

IUPAC Name |

4-chloro-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O2S2/c1-15-9(13-14-10(15)18)6-12-19(16,17)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSHMQFRGIUDOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

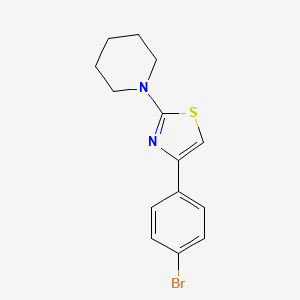

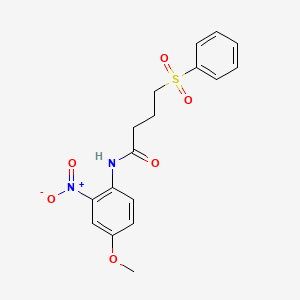

![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B2939419.png)

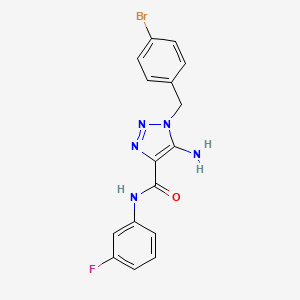

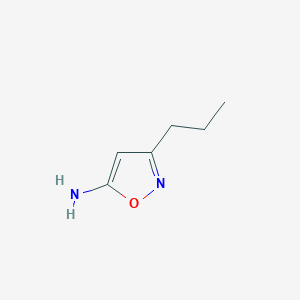

![1-(4-hydroxy-3,5-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2939424.png)

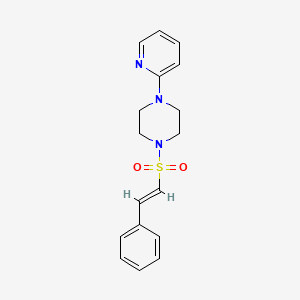

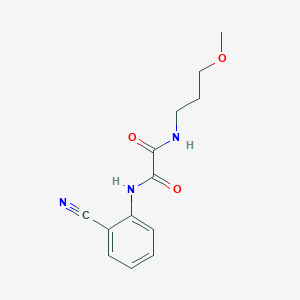

![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B2939432.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939434.png)

![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939436.png)